![molecular formula C8H6F4N2O2 B2645771 2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine CAS No. 1391302-88-7](/img/structure/B2645771.png)
2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine
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Description
2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine, also known as TFNEA, is a chemical compound that has been the subject of much scientific research due to its potential applications in the field of pharmaceuticals. This compound is a member of the class of substituted anilines and is of particular interest due to its unique chemical structure and potential therapeutic properties.
Scientific Research Applications
Reaction Kinetics and Mechanisms
The compound 2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine is involved in complex reactions, as indicated by research on related trifluoro compounds. For instance, studies on 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane show that it reacts with piperidine and pyrrolidine bases to yield a 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene through intermediate stages, indicating the compound's potential involvement in multi-step reactions (Jarczewski, Schroeder, & Dworniczak, 1986).
Trifluoromethylation in Organic Synthesis
The trifluoromethyl group plays an increasingly significant role in pharmaceutical and agrochemical compound design, influencing molecular properties significantly. Research on palladium-catalyzed trifluoromethylation of aryl chlorides underlines the importance of this group in modifying organic molecules, making it a key factor in the synthesis of complex organic materials (Cho et al., 2010).
Material Science: Fluoro-Polyimides and Fluorinated Polyimides
Fluoro-polyimides and fluorinated polyimides, synthesized from fluorine-containing aromatic diamines, demonstrate excellent thermal stability, low moisture absorption, and high hygrothermal stability. This makes them suitable for advanced material applications in various industries. Research in this area emphasizes the significance of fluorine atoms in modifying the physical and chemical properties of polyimides (Xie et al., 2001), (Chung & Hsiao, 2008).
Fluorination Techniques in Medicinal Chemistry
Fluorination is essential in medicinal chemistry, as it alters the physicochemical properties of biologically active compounds. Techniques like catalyst-free reductive trifluoroethylation reactions of free amines highlight the methodological advancements in incorporating fluorine into organic compounds, broadening the scope of medicinal applications (Andrews, Faizova, & Denton, 2017).
properties
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoro-3-nitrophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2O2/c9-6-4(7(13)8(10,11)12)2-1-3-5(6)14(15)16/h1-3,7H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPLHJLOAZCLFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine |
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